3-Aminophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.25 M

Freely soluble in amyl alcohol and hot water; soluble in 40 parts cold water; very slightly soluble in petroleum ether

Soluble in toluene; very soluble in ethanol, ethyl ether; slightly soluble in benzene, dimethyl sulfoxide

Soluble in alkalies; slightly soluble in ligroin

Slightly soluble in benzene, toluene, chloroform; soluble in cold water; very soluble in acetonitrile, diethyl ether, ethyl acetate, acetone, ethanol, dimethyl sulfoxide, hot water

In water, 26.3 g/L (2.63x10+4 mg/L) at 20 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Amphoteric molecule

-Aminophenol can act as both an acid and a base due to the presence of the amino group (NH2) and the hydroxyl group (OH) in its structure [PubChem]. This amphoteric nature allows it to participate in various chemical reactions depending on the surrounding environment.

Reducing agent

The amino group in 3-Aminophenol can readily donate an electron, making it a mild reducing agent [PubChem]. This property is valuable in various research applications, such as analytical chemistry and organic synthesis.

Applications of 3-Aminophenol in Scientific Research

Analytical Chemistry:

- Spectrophotometric determination: 3-Aminophenol can be used as a coupling agent in spectrophotometric assays for the detection of various compounds, including sulfonamides []. It reacts with diazotized sulfonamides to form a colored azo product, which can be easily quantified by measuring its absorbance at a specific wavelength [].

Environmental Science:

- Wastewater treatment: Studies have investigated the use of 3-Aminophenol as a model pollutant in wastewater treatment research. The effectiveness of different methods, such as photocatalysis with various light sources and iron catalysts, can be evaluated by monitoring the degradation rate of 3-Aminophenol in simulated wastewater.

Material Science:

- Organic synthesis: 3-Aminophenol is a valuable intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and antioxidants []. Its reactivity allows it to be incorporated into different molecules, leading to the development of new materials with specific properties.

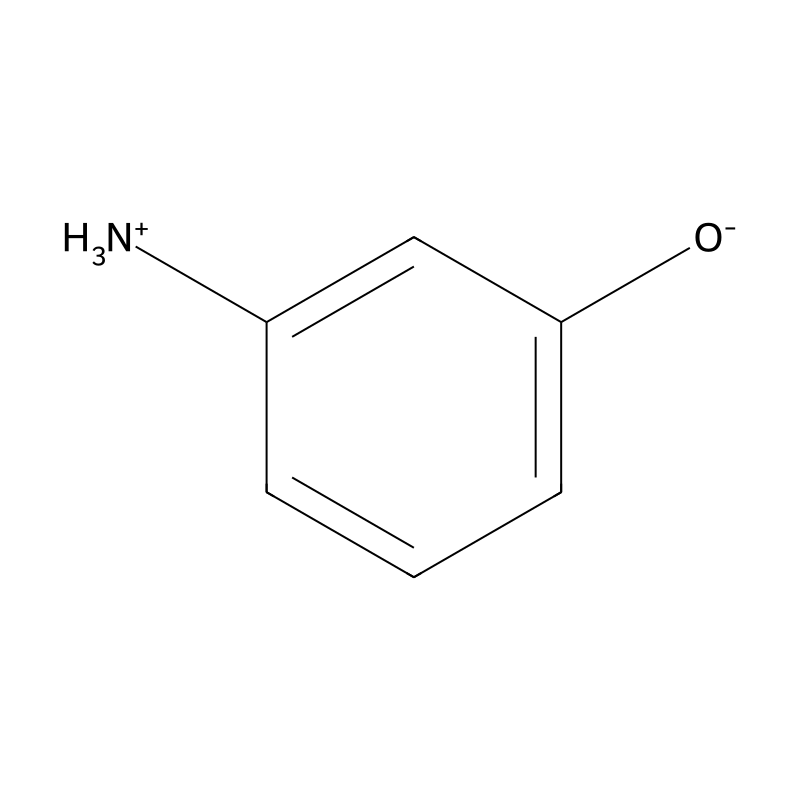

3-Aminophenol is an organic compound with the chemical formula C₆H₇NO. It is classified as an aromatic amine and a phenol, specifically the meta isomer of 2-aminophenol and 4-aminophenol. This compound features both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzene ring, which contributes to its chemical reactivity and biological properties. 3-Aminophenol is typically encountered as a white to light yellow crystalline solid and has applications in various fields, including dye manufacturing and pharmaceuticals .

- 3-Aminophenol is harmful if swallowed or inhaled and can cause serious eye irritation.

- It is toxic to aquatic life and may cause long-lasting harmful effects.

- The LD50 (oral, rat) is 924 mg/kg, indicating moderate toxicity.

- 3-Aminophenol is combustible and has a flash point of 178 °C.

3-Aminophenol has been studied for its biological activities, particularly in relation to its potential pharmacological effects. It has been found to possess antioxidant properties, which may contribute to its protective effects against oxidative stress. Additionally, derivatives of 3-aminophenol have been explored for their anticancer activities and roles in inhibiting certain enzymes involved in disease processes .

Several methods exist for synthesizing 3-aminophenol:

- Caustic Fusion: This method involves heating 3-aminobenzenesulfonic acid with sodium hydroxide at high temperatures (approximately 245°C) for several hours .

- Substitution Reaction: Another approach involves reacting resorcinol with ammonium hydroxide under specific conditions to yield 3-aminophenol .

- Reduction of Nitro Compounds: It can also be synthesized by reducing nitrophenols using various reducing agents, such as iron filings or catalytic hydrogenation.

3-Aminophenol is utilized in various applications:

- Dye Manufacturing: It serves as an intermediate in the production of fluorescent dyes, such as rhodamine B.

- Hair Dyes: The compound is commonly used in hair coloring products due to its ability to form stable colorants.

- Thermoplastic Stabilizers: It acts as a stabilizer for chlorine-containing thermoplastics, enhancing their thermal stability .

3-Aminophenol shares structural similarities with other aminophenols but possesses unique characteristics that differentiate it from its isomers:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-Aminophenol | C₆H₇NO (ortho position) | More reactive due to proximity of amino and hydroxyl groups; used in different dye applications. |

| 4-Aminophenol | C₆H₇NO (para position) | Exhibits different solubility and reactivity patterns; often used in analgesics like paracetamol. |

| Resorcinol | C₆H₄(OH)₂ | Lacks amino group; primarily used in adhesives and dyes rather than pharmaceuticals. |

The unique positioning of the amino group in 3-aminophenol allows for distinct chemical properties and applications compared to its positional isomers .

Purity

Physical Description

DryPowde

Color/Form

White crystals

XLogP3

Exact Mass

Boiling Point

164 °C at 11 mm Hg

Density

LogP

log Kow = 0.21 at pH 5.6

Appearance

Melting Point

123.0 °C

123 °C

Storage

UNII

Related CAS

51-81-0 (hydrochloride)

68239-81-6 (sulfate)

GHS Hazard Statements

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Manufactured by redn of m-nitrophenol

Fusion of m-sulfanilic acid with caustic soda and subsequent extraction of the melt with ether.

General Manufacturing Information

Phenol, 3-amino-: ACTIVE

AMINOPHENOL EXISTS IN 3 ISOMERIC FORMS.

IN JAPAN, M-AMINOPHENOL IS INGREDIENT IN CHELATING RESIN USEFUL FOR REMOVING HEAVY METAL IONS FROM INDUST WASTE WATER.

Analytic Laboratory Methods

DETERMINATION OF AMINOPHENOL ISOMERS BY HIGH-SPEED LIQUID CHROMATOGRAPHY. /AMINOPHENOLS/

SEMIQUANTITATIVE DETERMINATION OF M-AMINOPHENOL BY THIN LAYER CHROMATOGRAPHY.

M-AMINOPHENOL IS REACTED WITH KIO4 TO GIVE INTENSE RED COLOR, WHICH IS MEASURED, COLORIMETRICALLY, @ 500 NM.

THIN LAYER CHROMATOGRAPHIC DETERMINATION OF AMINOPHENOLS. /AMINOPHENOLS/

Storage Conditions

Interactions

Dates

2: Zhao J, Huang W, Si P, Ulstrup J, Diao F, Zhang J. General Syntheses of Nanotubes Induced by Block Copolymer Self-Assembly. Macromol Rapid Commun. 2018 Jun;39(12):e1800125. doi: 10.1002/marc.201800125. Epub 2018 Apr 30. PubMed PMID: 29709102.

3: Sarkar HS, Ghosh A, Das S, Maiti PK, Maitra S, Mandal S, Sahoo P. Visualisation of DCP, a nerve agent mimic, in Catfish brain by a simple chemosensor. Sci Rep. 2018 Feb 21;8(1):3402. doi: 10.1038/s41598-018-21780-5. PubMed PMID: 29467435; PubMed Central PMCID: PMC5821826.

4: Lucaire V, Schwartz JJ, Delhomme O, Ocampo-Torres R, Millet M. A sensitive method using SPME pre-concentration for the quantification of aromatic amines in indoor air. Anal Bioanal Chem. 2018 Mar;410(7):1955-1963. doi: 10.1007/s00216-018-0862-8. Epub 2018 Jan 20. PubMed PMID: 29353429.

5: Li J, Li Y, Li B, Yang Y. Left-handed helical polymer resin nanotubes prepared by using N-palmitoyl glucosamine. Chirality. 2018 Apr;30(4):439-444. doi: 10.1002/chir.22804. Epub 2017 Dec 20. PubMed PMID: 29266451.

6: Wang H, Wang W, Asif M, Yu Y, Wang Z, Wang J, Liu H, Xiao J. Cobalt ion-coordinated self-assembly synthesis of nitrogen-doped ordered mesoporous carbon nanosheets for efficiently catalyzing oxygen reduction. Nanoscale. 2017 Oct 19;9(40):15534-15541. doi: 10.1039/c7nr05208a. PubMed PMID: 28984334.

7: Bin DS, Chi ZX, Li Y, Zhang K, Yang X, Sun YG, Piao JY, Cao AM, Wan LJ. Controlling the Compositional Chemistry in Single Nanoparticles for Functional Hollow Carbon Nanospheres. J Am Chem Soc. 2017 Sep 27;139(38):13492-13498. doi: 10.1021/jacs.7b07027. Epub 2017 Sep 13. PubMed PMID: 28858501.

8: Li Y, Yang Y. Single-Handed Helical Carbonaceous Nanotubes: Preparation, Optical Activity, and Applications. Chem Rec. 2018 Jan;18(1):55-64. doi: 10.1002/tcr.201700031. Epub 2017 Jul 4. Review. PubMed PMID: 28675550.

9: Siva Reddy A, Ranjith Reddy K, Nageswar Rao D, Jaladanki CK, Bharatam PV, Lam PY, Das P. Copper(ii)-catalyzed Chan-Lam cross-coupling: chemoselective N-arylation of aminophenols. Org Biomol Chem. 2017 Jan 25;15(4):801-806. doi: 10.1039/c6ob02444k. PubMed PMID: 28045171.

10: Davies DJ, Heylings JR, Gayes H, McCarthy TJ, Mack MC. Further development of an in vitro model for studying the penetration of chemicals through compromised skin. Toxicol In Vitro. 2017 Feb;38:101-107. doi: 10.1016/j.tiv.2016.10.004. Epub 2016 Oct 14. PubMed PMID: 27751951.

11: Liu Y, Zhang H, Noonan O, Xu C, Niu Y, Yang Y, Zhou L, Huang X, Yu C. Kinetically Controlled Assembly of Nitrogen-Doped Invaginated Carbon Nanospheres with Tunable Mesopores. Chemistry. 2016 Oct 10;22(42):14962-14967. doi: 10.1002/chem.201602672. Epub 2016 Sep 4. PubMed PMID: 27593214.

12: Bei E, Liao X, Meng X, Li S, Wang J, Sheng D, Chao M, Chen Z, Zhang X, Chen C. Identification of nitrosamine precursors from urban drainage during storm events: A case study in southern China. Chemosphere. 2016 Oct;160:323-31. doi: 10.1016/j.chemosphere.2016.06.081. Epub 2016 Jul 6. PubMed PMID: 27393968.

13: Kirchlechner S, Hübner A, Uter W. Survey of sensitizing components of oxidative hair dyes (retail and professional products) in Germany. J Dtsch Dermatol Ges. 2016 Jul;14(7):707-15. doi: 10.1111/ddg.13099. PubMed PMID: 27373245.

14: Lu W, Asher SA, Meng Z, Yan Z, Xue M, Qiu L, Yi D. Visual detection of 2,4,6-trinitrotolune by molecularly imprinted colloidal array photonic crystal. J Hazard Mater. 2016 Oct 5;316:87-93. doi: 10.1016/j.jhazmat.2016.05.022. Epub 2016 May 9. PubMed PMID: 27214001.

15: Hergert LY, Ravetti S, Mazzieri MR. Validation of Ultraviolet-visible and High-performance Liquid Chromatographic Methods for the Determination of Sodium p-Aminosalicylate and m-Aminophenol in a New Pharmaceutical Formulation. Int J Pharm Compd. 2016 Jan-Feb;20(1):63-70. PubMed PMID: 27125056.

16: Thorén S, Yazar K. Contact allergens in 'natural' hair dyes. Contact Dermatitis. 2016 May;74(5):302-4. doi: 10.1111/cod.12519. PubMed PMID: 27040875.

17: Haque MM, Kudrat-E-Zahan M, Banu LA, Islam MS, Islam MS. Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes. Bioinorg Chem Appl. 2015;2015:923087. doi: 10.1155/2015/923087. Epub 2015 Jul 29. PubMed PMID: 26294901; PubMed Central PMCID: PMC4532810.

18: Tian K, Guo W, Zhao X, Xu Z, Jiao J, Jia Y, Li R, Wang H. Nitrogen-Enriched Fe3O4@Carbon Nanospheres Derived from Fe3O4@3-Aminophenol/Formaldehyde Resin Nanospheres Based on a Facile Hydrothermal Strategy: Towards a Robust Catalyst Scaffold for Platinum Nanocrystals. Chem Asian J. 2015 Dec;10(12):2651-9. doi: 10.1002/asia.201500638. Epub 2015 Sep 11. PubMed PMID: 26282338.

19: Manin AN, Voronin AP, Shishkina AV, Vener MV, Churakov AV, Perlovich GL. Influence of Secondary Interactions on the Structure, Sublimation Thermodynamics, and Solubility of Salicylate:4-Hydroxybenzamide Cocrystals. Combined Experimental and Theoretical Study. J Phys Chem B. 2015 Aug 20;119(33):10466-77. doi: 10.1021/acs.jpcb.5b05082. Epub 2015 Aug 10. PubMed PMID: 26258951.

20: Rodrigues LP, Ferreira LF, do Monte AF, Brito-Madurro AG, Madurro JM. Bioelectrode applied to diagnosis of cardiac disease. J Nanosci Nanotechnol. 2014 Sep;14(9):6528-38. PubMed PMID: 25924297.